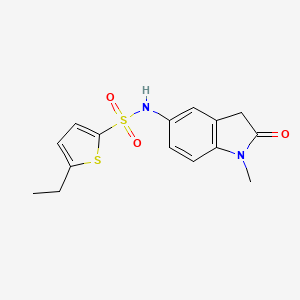

5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

Description

5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with an ethyl group at the 5-position and a sulfonamide linkage to a 1-methyl-2-oxoindolin-5-yl moiety.

Properties

IUPAC Name |

5-ethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-3-12-5-7-15(21-12)22(19,20)16-11-4-6-13-10(8-11)9-14(18)17(13)2/h4-8,16H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEMDIJUZPBYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is to start with thiophene-2-carboxylic acid, which undergoes a series of reactions including alkylation, sulfonation, and subsequent coupling with the indoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The sulfonamide group can be reduced to amines.

Substitution: : The ethyl group on the thiophene ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Various alkyl halides and aryl halides can be used in nucleophilic substitution reactions.

Major Products Formed

Oxidation: : Thiophene-2-sulfoxide and thiophene-2-sulfone.

Reduction: : 5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-amine.

Substitution: : Various substituted thiophenes depending on the alkyl or aryl group used.

Scientific Research Applications

5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide: has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity can be explored for potential therapeutic uses.

Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide, highlighting differences in substituents and molecular properties:

Key Differences and Implications

Substituent Effects on Bioactivity :

- The quinazoline-pyrazole hybrid in compound 33 (Ki <1 nM for PknB) demonstrates that fused heterocyclic systems enhance kinase inhibition potency compared to simpler scaffolds like pyrimidine (compound 57 , Ki >4000 nM) .

- The ethyl group in the target compound may improve lipophilicity and membrane permeability relative to bromo or chloro analogs (e.g., ), though this requires experimental validation.

In contrast, the rigid 2-oxoindoline core in the target compound may restrict rotational freedom, favoring selective interactions. The tetrahydroquinoline core in ’s analog introduces a bicyclic system, which could enhance aromatic stacking interactions in hydrophobic binding pockets.

The ethyl group in the target compound is electron-donating, which might stabilize π-π interactions.

Kinase Inhibition Mechanisms

- Compound 33 () shows dual inhibition of PknA and PknB, critical kinases in Mycobacterium tuberculosis. Its high potency is attributed to the quinazoline-pyrazole core, which occupies the ATP-binding pocket via hydrophobic and hydrogen-bonding interactions.

- In contrast, the poor activity of compound 57 underscores the importance of substituent positioning and core rigidity in kinase selectivity .

Structural Characterization

- Programs like SHELXL () and WinGX () are widely used for crystallographic refinement of sulfonamide derivatives, enabling precise determination of bond lengths and angles critical for structure-activity relationship (SAR) studies.

Biological Activity

5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, an indolinone moiety, and a sulfonamide group, which are known to contribute to its biological properties. The molecular formula for this compound is C13H14N2O2S. The presence of these functional groups suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties.

The antimicrobial activity is primarily attributed to the inhibition of bacterial protein synthesis and interference with nucleic acid synthesis. This dual mechanism enhances its efficacy against various bacterial strains.

Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Klebsiella pneumoniae | 15.6 μg/mL |

These findings suggest that the compound may be effective in treating infections caused by resistant strains, including MRSA.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 30 μM for MCF-7 cells, indicating moderate potency.

- Mechanism of Action : The anticancer activity is believed to involve apoptosis induction through the activation of caspases and modulation of the cell cycle.

Computational Studies

Computational chemistry approaches have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. Molecular docking studies suggest favorable interactions with key enzymes such as topoisomerases and RNA polymerases.

Q & A

Q. How to design a stability study under varying pH and temperature conditions for regulatory submission?

- Methodology : Follow ICH Q1A guidelines: expose the compound to pH 1–9 buffers (37°C) and thermal stress (40°C/75% RH). Analyze degradation products via LC-HRMS and assign structures using MS/MS fragmentation. Use Arrhenius plots to extrapolate shelf-life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.